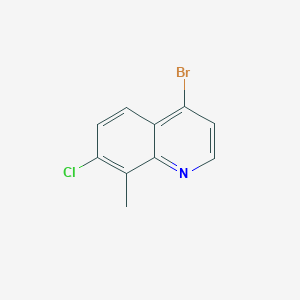

4-Bromo-7-chloro-8-methylquinoline

Description

Contemporary Significance of Quinoline (B57606) Scaffold in Advanced Chemical Biology and Materials Science

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of new therapeutic agents and functional materials. researchgate.netnih.govresearchgate.net Its versatile structure allows for functionalization at numerous positions, making it a valuable building block for designing molecules with specific biological activities and material properties. frontiersin.org In the realm of chemical biology, quinoline derivatives are integral to the creation of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The ability to modify the quinoline core has led to the development of numerous commercially available drugs and continues to drive the synthesis of new candidates with improved efficacy. frontiersin.org

Beyond medicine, the quinoline scaffold is finding increasing application in materials science. Its inherent electronic properties and the potential for creating extended π-conjugated systems make it suitable for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. ossila.com The adaptability of the quinoline ring system ensures its continued relevance in the quest for novel and effective molecular solutions.

Strategic Importance of Halogenation in Quinoline Derivatives for Modulating Bioactivity and Reactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a powerful strategy for fine-tuning the physicochemical properties and biological activity of the resulting derivatives. durham.ac.uk Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. durham.ac.uk For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a key feature in several antimalarial drugs. durham.ac.uk

Specific Research Focus: 4-Bromo-7-chloro-8-methylquinoline within the Broader Halogenated Quinoline Landscape

Within the diverse family of halogenated quinolines, this compound stands out as a compound of particular interest for research purposes. Its unique substitution pattern, featuring a bromine atom at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position, offers a distinct combination of electronic and steric properties. This specific arrangement of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of protein degrader building blocks. calpaclab.com The presence of two different halogen atoms at distinct positions also allows for selective and sequential chemical transformations, providing a high degree of synthetic flexibility.

This article will now delve into the specific chemical and physical properties, synthesis, and known research applications of this compound, providing a focused examination of this intriguing compound.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBOHONVONFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653691 | |

| Record name | 4-Bromo-7-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-42-3 | |

| Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 7 Chloro 8 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For halogenated methylquinolines like 4-Bromo-7-chloro-8-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis for Halogenated Methylquinolines

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine), as well as the electron-donating effect of the methyl group.

The quinoline (B57606) ring system itself presents a complex spin system. chemicalbook.com In the case of this compound, we would expect to see signals for the five aromatic protons. The protons on the pyridine (B92270) ring (H-2 and H-3) and the benzene (B151609) ring (H-5 and H-6) will have characteristic chemical shifts and coupling patterns. For instance, data from related compounds like 8-methylquinoline (B175542) shows the methyl protons resonating around 2.8 ppm. chemicalbook.com The aromatic protons typically appear in the range of 7.0-9.0 ppm. The exact positions would be influenced by the specific substitution pattern. For example, in 4-bromoquinoline, the H-2 proton is significantly downfield. chemicalbook.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.7 | d | ~4.5 |

| H-5 | ~8.1 | d | ~9.0 |

| H-6 | ~7.6 | d | ~9.0 |

| CH₃ (at C-8) | ~2.8 | s | - |

Note: The above data is an estimation based on known values for substituted quinolines and has not been experimentally verified for the title compound.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic effects of the substituents.

The presence of electron-withdrawing groups like chlorine and bromine will cause a downfield shift for the directly attached carbons (C-4 and C-7). Conversely, the methyl group at C-8 will cause an upfield shift for C-8 compared to an unsubstituted quinoline. The carbon atoms of the quinoline ring typically resonate between 120 and 150 ppm. chemicalbook.com The methyl carbon is expected at a much higher field, typically around 18-25 ppm. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~136 |

| C-8 | ~130 |

| C-8a | ~147 |

| CH₃ | ~19 |

Note: This data is illustrative and based on typical chemical shifts for halogenated and methylated quinolines. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as H-2 and H-3, and between H-5 and H-6, confirming their positions on the respective rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons to the methyl carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic pattern peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two main isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. The combination of these isotopic patterns provides a unique signature for the presence of one bromine and one chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For C₁₀H₇⁷⁹Br³⁵ClN, the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition. calpaclab.comnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system are expected in the 1400-1650 cm⁻¹ region.

C-Cl and C-Br stretching: The C-Cl stretching vibration usually appears in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Methyl group deformations: The symmetric and asymmetric bending vibrations of the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C/C=N | Stretching | 1400 - 1650 |

| CH₃ | Bending | ~1375, ~1450 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

The complementary nature of FT-IR and Raman spectroscopy can be particularly useful. While C=C and C=N stretching modes are typically strong in both, the C-Cl and C-Br stretching vibrations are often more prominent in the Raman spectrum. The comprehensive analysis of these vibrational spectra provides a detailed fingerprint of the this compound molecule, corroborating the structural information obtained from NMR and MS.

Correlating Vibrational Modes with Halogen and Methyl Substituent Effects

The vibrational spectrum of this compound is intricately influenced by the electronic and steric properties of its bromine, chlorine, and methyl substituents. The introduction of halogen atoms onto the quinoline scaffold generally leads to significant shifts in vibrational frequencies. Halogens, being electron-withdrawing groups, can alter the electron density distribution across the aromatic system. This deactivating nature is believed to enhance the delocalization of lone-pair electrons in the order of bromo- > chloro- > fluoro-substituted compounds. rsc.org

The presence of both bromine at the 4-position and chlorine at the 7-position has a cumulative effect on the vibrational modes. These effects are particularly noticeable in the out-of-plane (OPLA) bending modes, which can become strongly anharmonic. researchgate.net The carbon-halogen stretching frequencies (νC-X) are characteristic and depend on the halogen's mass and the bond strength. For instance, the C-Cl stretch would be expected at a higher frequency than the C-Br stretch.

The methyl group at the 8-position introduces its own set of vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations. Furthermore, the position of the methyl group ortho to the quinoline's nitrogen atom can induce steric hindrance, potentially causing slight distortions in the planarity of the quinoline ring system. This can, in turn, affect the vibrational coupling between different modes. In halogenated methyl radicals, it has been noted that halogen substitution can dramatically increase anharmonicities, a phenomenon that may also be present in more complex systems like substituted quinolines. researchgate.net

A theoretical study using Density Functional Theory (DFT) on halosubstituted anilines, which share some electronic features with substituted quinolines, showed that an increasing number of halogen substituents leads to a more pronounced planarity of the amino group, indicating significant electronic delocalization. rsc.org A similar effect can be anticipated in this compound, where the interplay between the electron-withdrawing halogens and the electron-donating methyl group fine-tunes the vibrational landscape of the molecule.

Table 1: Predicted Vibrational Frequency Shifts in this compound due to Substituents This table is illustrative, based on general principles of vibrational spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Influence of Substituents |

|---|---|---|

| C-H Aromatic Stretch | 3000-3100 | Minor shifts due to electronic effects of halogens. |

| C-H Methyl Stretch (Asymmetric) | ~2960 | Characteristic of the methyl group. |

| C-H Methyl Stretch (Symmetric) | ~2870 | Characteristic of the methyl group. |

| C=C/C=N Ring Stretch | 1400-1650 | Shifts observed due to altered ring electron density from both halogen and methyl groups. |

| C-Cl Stretch | 600-800 | Dependent on the specific electronic environment. |

| C-Br Stretch | 500-600 | Lower frequency than C-Cl stretch due to higher mass of Bromine. |

| Out-of-Plane (OPLA) Bending | Variable | Potentially large anharmonicity introduced by halogen substitution. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related halogenated quinoline derivatives provides a strong basis for predicting its structural characteristics. nih.govresearchgate.net

For example, studies on compounds like N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine reveal that the quinoline ring system is essentially planar. nih.gov The analysis of this compound would similarly be expected to show a largely planar quinoline core. The refinement of the crystal structure would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key parameters of interest would be the C-Br and C-Cl bond lengths and the bond angles around the substituted carbon atoms, which reflect the electronic influence of the halogens. The steric bulk of the 8-methyl group and its interaction with the 7-chloro substituent would likely cause minor distortions from ideal geometry.

Table 2: Representative Crystallographic Parameters for a Halogenated Quinoline Analogue Data based on a representative halogenated quinoline derivative to illustrate expected values.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 10.1 |

| β (°) | 98.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Electron Density Distribution and Intermolecular Interactions in Crystalline State

The crystalline packing of this compound is governed by a variety of non-covalent intermolecular interactions, which can be elucidated through analysis of the experimental electron density distribution. utwente.nl A key interaction expected in halogenated compounds is the halogen bond. nih.gov This occurs due to an anisotropic distribution of electron density around the covalently bonded halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") on the extension of the C-X bond and a belt of negative potential perpendicular to it. nih.gov The presence of electron-withdrawing groups, such as the quinoline ring itself, enhances the positivity of this sigma-hole, strengthening potential halogen bonds (e.g., C-Br···N or C-Cl···O). nih.gov

In the crystal lattice, one would anticipate various interactions, including:

Halogen Bonds: C-Br···N or C-Cl···N interactions between adjacent molecules.

Hydrogen Bonds: Weak C-H···N or C-H···π interactions are also likely to be present, further stabilizing the crystal packing. nih.gov

Charge density studies on related molecules, such as 2-chloro-3-chloromethyl-8-methylquinoline, have been used to analyze the nature of Cl···Cl interactions, correlating the polar flattening of electron density around the chlorine atom with the geometry of the interaction. acs.org Similar analyses for this compound would provide quantitative insight into the attractive and repulsive forces dictating the supramolecular assembly.

Anharmonic Thermal Motion and Data Quality Considerations

For an accurate determination of electron density and subtle structural features, it is often necessary to account for anharmonic thermal motion in the crystallographic refinement model, even when data is collected at low temperatures. nih.gov Standard crystallographic models assume that atoms vibrate harmonically (in a parabolic potential well), which is represented by ellipsoidal atomic displacement parameters (ADPs). However, in reality, the true potential is anharmonic, especially in regions of the crystal with significant intermolecular interactions or for atoms with large vibrational amplitudes. arizona.edu

Failing to model this anharmonicity can lead to residual electron density peaks in Fourier difference maps and systematic errors in the refined structural and electronic parameters. nih.gov For a molecule like this compound, with heavy halogen atoms and a potentially flexible methyl group, anharmonic effects could be significant. Advanced refinement techniques, such as using a Gram-Charlier expansion of the ADPs, can account for these higher-order, non-Gaussian motions. nih.govaps.org The inclusion of anharmonic terms is validated by statistical tests (e.g., the Hamilton test) and results in a more physically meaningful model of the atomic charge distribution and thermal vibrations within the crystal. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 7 Chloro 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used to investigate the electronic and structural properties of molecular systems. rsc.org For 4-Bromo-7-chloro-8-methylquinoline, DFT calculations can provide fundamental insights into its geometry, reactivity, and spectroscopic signatures.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. mdpi.comarxiv.org For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these calculations. nih.govresearchgate.net The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

While the quinoline (B57606) core is largely planar, the methyl group at the 8-position can undergo rotation. Conformational analysis, a systematic study of the energy of the molecule as a function of the rotation of one or more dihedral angles, would be performed to identify the most stable conformer. mdpi.com For this compound, this would primarily involve scanning the potential energy surface with respect to the rotation of the C-C bond connecting the methyl group to the quinoline ring. The resulting optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C7-Cl | 1.74 | C6-C7-Cl | 119.8 |

| C4-Br | 1.90 | C3-C4-Br | 120.1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. DFT calculations can accurately predict the energies of the HOMO and LUMO for this compound. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For substituted quinolines, the HOMO is often distributed over the entire molecule, while the LUMO can be localized on specific regions depending on the nature and position of the substituents. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table presents hypothetical data for illustrative purposes based on general principles of FMO theory.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating regions |

| LUMO | -1.8 | Electron-accepting regions |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. youtube.com It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas, with negative potential, are electron-rich and susceptible to electrophilic attack, while blue areas, with positive potential, are electron-poor and prone to nucleophilic attack. rsc.orgresearchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. mdpi.com The halogen atoms (bromine and chlorine) would exhibit regions of positive potential (a σ-hole) along the extension of the C-X bond, making them potential sites for halogen bonding interactions. nih.gov The hydrogen atoms of the methyl group and the aromatic rings would show positive potential. This detailed map of charge distribution is invaluable for predicting intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial in biological systems. chemrxiv.org

Predicted Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the molecular structure. youtube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there is often a systematic overestimation of the calculated frequencies, they can be scaled to provide a good match with experimental data. nih.govnih.gov This allows for the assignment of specific vibrational modes to the observed IR bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and photophysical properties of the molecule. researchgate.net

Table 3: Representative Predicted Spectroscopic Data for a Substituted Quinoline (Note: This table presents hypothetical data for illustrative purposes.)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.2-8.5 (aromatic), 2.5 (methyl) |

| ¹³C NMR | Chemical Shift (ppm) | 120-150 (aromatic), 20 (methyl) |

| IR | Vibrational Frequency (cm⁻¹) | ~3050 (C-H stretch), ~1600 (C=C stretch), ~1050 (C-Cl stretch), ~600 (C-Br stretch) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. autorenwelt.de

Development of Predictive Models for Biological Activity based on Structural Descriptors

To develop a QSAR model for a series of quinoline derivatives, including this compound, a dataset of compounds with known biological activities (e.g., anticancer, antimalarial) is required. nih.govnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

A general QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For quinoline derivatives, studies have shown that descriptors related to lipophilicity (logP), electronic properties (e.g., charges on specific atoms), and steric factors are often important for their biological activity. rsc.orgnih.gov A robust QSAR model, once validated, could be used to predict the biological activity of this compound and to design new, more potent analogues by suggesting modifications to its structure that would enhance the desired activity.

Table 4: Commonly Used Descriptors in QSAR/QSPR Studies of Quinoline Derivatives

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms |

| Topological | Wiener Index, Randić Index |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

Influence of Halogen and Methyl Substituents on Molecular Descriptors and Biological Profiles

The introduction of halogen atoms and methyl groups onto a quinoline scaffold significantly alters its physicochemical properties, which in turn influences its pharmacokinetic profile and biological activity. Computational studies on substituted quinolines reveal that these modifications systematically change key molecular descriptors. rsc.orgdergipark.org.tr

Halogenation, particularly with bromine and chlorine, generally increases the lipophilicity of the molecule, as indicated by a higher calculated octanol-water partition coefficient (LogP). rsc.org This increased lipophilicity can enhance membrane permeability. semanticscholar.org For instance, studies on 2-arylquinolines have shown that more lipophilic derivatives tend to exhibit better cytotoxic effects against certain cancer cell lines. rsc.org The presence of halogens also introduces the potential for halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base, which can be crucial for ligand-receptor interactions. semanticscholar.orgmedchem-ippas.eu The strength of this interaction typically increases in the order of Cl < Br < I. medchem-ippas.eunih.gov

The methyl group, a relatively bulky substituent, can influence the molecule's conformation and steric profile. mdpi.comacs.org Its placement, such as at the C8 position, can induce steric hindrance that affects the planarity of the quinoline ring system and the orientation of adjacent functional groups. This can impact how the molecule fits into a receptor's binding pocket. mdpi.com Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can subtly modify the electron distribution within the aromatic system. researchgate.net

Table 1: Calculated Molecular Descriptors for Related Substituted Quinolines This table presents data for related compounds to illustrate the influence of substituents, as specific comprehensive data for this compound was not available in the search results.

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 7-Bromo-4-methylquinoline | C10H8BrN | 222.08 | 3.3 | 12.9 |

| 7-Chloro-8-methylquinoline | C10H8ClN | 177.63 | - | - |

| 4-Bromo-7-methylquinoline | C10H8BrN | 222.08 | - | - |

| 4-Bromo-6-fluoroquinoline | C9H5BrFN | 226.05 | - | 12.9 |

Computational Approaches for Drug Design and Lead Optimization

Computational methods are integral to the design and optimization of quinoline-based therapeutic agents. researchgate.netresearchgate.net Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling help correlate the three-dimensional structures of quinoline derivatives with their biological activities. mdpi.com By developing models like Comparative Molecular Field Analysis (CoMFA), researchers can identify how steric and electrostatic fields of a molecule influence its potency, providing a roadmap for structural modifications to enhance activity. mdpi.com

Lead optimization for quinoline derivatives often involves in silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties. tandfonline.com These computational screens help to flag potentially problematic compounds early in the drug discovery process, saving time and resources. researchgate.nettandfonline.com For example, computational tools can predict parameters like carcinogenicity, mutagenicity, and skin sensitization, guiding the synthesis of safer analogues. tandfonline.com

The strategic placement of substituents is a key focus of computational drug design. The introduction of halogen atoms, for instance, is a common strategy to improve pharmacokinetic profiles or enhance binding affinity through halogen bonds. semanticscholar.orgnih.gov Computational analysis can predict optimal positions for halogenation to engage with specific amino acid residues in a target's binding pocket. semanticscholar.org Similarly, the size and electronic nature of substituents like the methyl group are carefully considered to optimize interactions and avoid steric clashes within the binding site. mdpi.comnih.gov This rational design approach, which combines molecular modeling with synthetic chemistry, has been successfully applied to develop quinoline derivatives as inhibitors for various targets, including kinases and proteases. mdpi.comnih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Ligand-Receptor Binding Mechanisms and Affinity Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov For quinoline derivatives, docking studies are crucial for understanding their binding mechanisms and predicting their binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.gov These studies frequently show that the quinoline scaffold can occupy hydrophobic pockets within the active site of enzymes. nih.gov The nitrogen atom of the quinoline ring is often predicted to form key hydrogen bonds with residues in the hinge region of kinases, a common interaction mode for ATP-competitive inhibitors. mdpi.com

The substituents on the quinoline core play a defining role in the binding mechanism. Halogen atoms like bromine and chlorine can significantly enhance binding affinity through halogen bonding, a directional interaction with electron-rich atoms like oxygen in the receptor's backbone or side chains. semanticscholar.orgmedchem-ippas.eunih.gov Docking studies on halogenated ligands have demonstrated that these interactions can be critical for stabilizing the ligand-receptor complex. semanticscholar.org For example, in studies of pyrimidine-containing quinoline derivatives, a phenyl ring with an electron-withdrawing bromo group showed better binding affinity to HIV reverse transcriptase. nih.gov

Identifying Critical Residues and Binding Site Characteristics

A primary outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues that are critical for ligand binding. mdpi.comnih.gov By analyzing the docked poses of quinoline derivatives, researchers can pinpoint key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the receptor. researchgate.net For example, docking studies of quinoline derivatives into the active site of the SARS-CoV-2 main protease have identified interactions with conserved residues like His41, Glu166, and Asp187. nih.gov Similarly, studies on quinoline inhibitors of peptide deformylase highlighted hydrogen bonding with residues such as Gly43, Arg97, and His132. researchgate.net

The characteristics of the binding site itself are also elucidated through these computational methods. Analysis can reveal whether the pocket is predominantly hydrophobic or hydrophilic, its size and shape, and the presence of potential "hot spots" for halogen bonding. semanticscholar.org The identification of halogen bond acceptors, such as the carbonyl oxygen of certain residues, can guide the rational design of new ligands where halogen atoms are placed in positions to maximize these favorable interactions. semanticscholar.orgmedchem-ippas.eu The binding of catecholamine ligands to the α2A-adrenoceptor, for example, was found to be critically dependent on interactions with serine and cysteine residues within the transmembrane domain. nih.gov Understanding these binding site features and critical residues is essential for structure-based drug design and optimizing ligand selectivity and potency.

Molecular Dynamics for Conformational Flexibility and Stability at Binding Sites

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. mdpi.comnih.gov MD simulations are used to assess the stability of the docked pose and to observe the conformational flexibility of both the ligand and the protein's binding site. tandfonline.comnih.gov By simulating the movement of atoms over a period, typically nanoseconds, researchers can verify if the key interactions predicted by docking are maintained. mdpi.com

The stability of the protein-ligand complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked conformation. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov

MD simulations are also crucial for understanding how the conformational flexibility of the binding site accommodates the ligand. The protein is not a rigid structure, and its side chains can move and adapt to optimize interactions with the inhibitor. mdpi.com These simulations can reveal subtle but important changes in the binding pocket's shape and the dynamic network of hydrogen bonds and other non-covalent interactions that stabilize the complex. mdpi.comtandfonline.com

Aromaticity Analysis of the Quinoline Core with Halogenation

The aromaticity of the quinoline ring system is a fundamental property that influences its reactivity and its ability to participate in π-π stacking interactions, which are important for biological activity. mdpi.com The quinoline system consists of two fused rings: a benzene-type ring and a pyridine-type ring. Computational methods, particularly those based on Density Functional Theory (DFT), are used to quantify the aromaticity of each ring using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.comresearchgate.net

Studies on substituted quinolines have shown that the level of aromaticity can be a feature that differentiates biologically active and inactive compounds. mdpi.com The introduction of substituents, including halogens, can modulate the electronic properties and thus the aromaticity of the quinoline core. mdpi.comresearchgate.net For instance, in a study of 7-chloro-substituted quinolines with antimalarial activity, it was found that the aromaticity of the pyridine-type ring was lower compared to inactive analogues. mdpi.com This suggests that a less aromatic pyridine (B92270) ring might be more important for the drug's mechanism of action, which involves π-π complex formation. mdpi.com

Halogenation can influence aromaticity through both inductive and resonance effects. While halogens are inductively electron-withdrawing, they can also donate electron density through resonance. The net effect on the π-electron system can lead to subtle but significant changes in local aromaticity. mdpi.com NICS calculations, which measure the magnetic shielding at the center of a ring, provide a direct probe of the aromatic character, with more negative values indicating stronger aromaticity. researchgate.net Analyzing these aromaticity indices helps in understanding how halogenation impacts the electronic structure of the quinoline scaffold, which is essential for its role as a pharmacophore.

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Scaffolds

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. biointerfaceresearch.comorientjchem.org Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency and selectivity. nih.govnih.gov For halogenated quinoline scaffolds, SAR studies have provided valuable insights into how different substituents and their stereochemical arrangement can modulate their biological effects. nih.govnih.govmdpi.com

Impact of Halogen and Methyl Substituents at Positions 4, 7, and 8 on Biological Efficacy

The presence of halogen and methyl groups at positions 4, 7, and 8 of the quinoline ring plays a critical role in determining the biological efficacy of these compounds. biointerfaceresearch.comacs.org Halogens, being electron-withdrawing groups, can significantly alter the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets. researchgate.netnih.govrsc.org

Research has shown that the introduction of a halogen atom at the 7-position of the quinoline ring can enhance anticancer activity. orientjchem.org Specifically, 7-chloroquinoline (B30040) derivatives have demonstrated significant cytotoxic potential against a broad range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov The presence of a chloro group at this position is often associated with increased potency.

Furthermore, substitutions at the 4-position of the quinoline ring have been shown to influence antiproliferative activity. globalresearchonline.net For instance, compounds with a halogen group at the 4-position on a phenyl ring attached to the quinoline scaffold showed improved antiproliferative effects. globalresearchonline.net While direct data on a 4-bromo substituent on the quinoline ring itself is limited in the provided context, the general principle of halogenation at this position suggests a potential for modulating biological activity.

Interactive Table: Impact of Substituents on Quinoline Activity

| Position | Substituent | General Impact on Biological Efficacy |

|---|---|---|

| 4 | Halogen | Can improve antiproliferative activity. globalresearchonline.net |

| 7 | Chloro | Enhances cytotoxic potential against various cancer cell lines. nih.gov |

Rational Design Principles for Modulating Bioactivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions between the drug and the target. nih.govacs.org For halogenated quinoline derivatives, several rational design principles have emerged to modulate their bioactivity. nih.govnih.gov

One key strategy is molecular hybridization, which involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced potency and potentially novel mechanisms of action. mdpi.comtandfonline.comrsc.org This approach has been successfully used to develop quinoline derivatives with improved anticancer activity. mdpi.comtandfonline.comrsc.org

Another important principle is the targeted modification of the quinoline core based on the structural requirements of the biological target. For example, in the context of epidermal growth factor receptor (EGFR) inhibitors, replacing the N-3 position of a quinazoline (B50416) ring (a related heterocyclic system) with a C-X group, where X is an electron-withdrawing group, has been shown to be an effective strategy. nih.govnih.gov This principle can be extrapolated to the design of novel quinoline-based inhibitors.

Furthermore, computational modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are increasingly used to guide the rational design of quinoline derivatives. nih.gov These methods help in understanding the relationship between the three-dimensional structure of the molecules and their biological activity, thereby enabling the design of new compounds with optimized properties. nih.gov

Investigations into Anticancer Potential and Mechanisms of Action

Halogenated quinoline derivatives, including compounds structurally related to this compound, have shown significant promise as anticancer agents. nih.govnih.govnih.govresearchgate.net Their anticancer effects are mediated through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and targeting of specific molecular pathways crucial for tumor growth and survival. nih.govtandfonline.comrsc.orgnih.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell proliferation. Many halogenated quinoline derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.govtandfonline.comnih.gov For example, a number of 7-chloroquinoline hydrazones exhibited potent cytotoxic activity against a wide panel of cancer cell lines, with some compounds showing submicromolar GI50 values. nih.gov

In addition to inhibiting proliferation, these compounds can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govtandfonline.comnih.gov Studies on certain quinoline derivatives have shown that they can trigger apoptosis in cancer cells by modulating apoptotic pathways. tandfonline.comnih.gov For instance, some quinoline derivatives have been found to induce apoptosis in leukemia cells. nih.gov The induction of apoptosis is a key indicator of the potential of a compound as an effective anticancer agent.

Interactive Table: Anticancer Activity of Halogenated Quinolines

| Compound Type | Cancer Cell Lines | Effect |

|---|---|---|

| 7-Chloroquinoline hydrazones | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Potent cytotoxic activity nih.gov |

| Quinoline derivatives | Leukemia | Apoptosis induction nih.gov |

| Quinoline derivatives | A549 (Lung cancer) | S phase arrest and apoptosis tandfonline.comnih.gov |

Targeting Specific Molecular Pathways (e.g., DNA Synthesis, Topoisomerases, Kinases, EGFR, Tubulin)

The anticancer activity of halogenated quinoline derivatives often stems from their ability to interact with and inhibit specific molecular targets that are critical for cancer cell survival and proliferation. tandfonline.comnih.govrsc.orgnih.gov

DNA Synthesis and Topoisomerases: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.gov They are well-established targets for anticancer drugs. nih.gov Some quinoline derivatives have been shown to inhibit topoisomerase I and/or II, thereby interfering with DNA synthesis and leading to cancer cell death. ekb.egnih.gov

Kinases and EGFR: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. tandfonline.comnih.govnih.gov The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a prominent target in cancer therapy. tandfonline.comnih.govnih.govnih.govacs.org Several quinoline derivatives have been designed and synthesized as potent EGFR inhibitors, showing significant antiproliferative activity against cancer cells with EGFR overexpression. tandfonline.comnih.govnih.govnih.govacs.org Some of these compounds have demonstrated IC50 values in the nanomolar range against EGFR. tandfonline.comnih.govnih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division. mdpi.comrsc.org Tubulin polymerization inhibitors are a major class of anticancer drugs. mdpi.comrsc.orgresearchgate.netnih.gov A number of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. mdpi.comnih.gov Some of these compounds bind to the colchicine (B1669291) binding site on tubulin. mdpi.comnih.gov

Multi-drug Resistance Reversal Strategies

The emergence of multi-drug resistance (MDR) in pathogenic bacteria and cancer cells is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach involves the use of chemosensitizers or MDR reversal agents that can restore the efficacy of existing drugs. Halogenated quinolines (HQs) have been identified as a class of compounds with the potential to combat antibiotic-resistant bacteria. nih.gov

Research into synthetically tunable halogenated quinolines has demonstrated their ability to eradicate drug-resistant, gram-positive bacterial pathogens. nih.gov These compounds are seen as a platform for developing next-generation antibacterial therapeutics that can overcome established resistance mechanisms. nih.gov While direct studies on this compound for MDR reversal are not extensively documented, the broader class of halogenated quinolines is being actively investigated. Their mechanism often involves circumventing the common ways bacteria acquire resistance, such as point mutations in drug targets, enzymatic inactivation of antibiotics, or changes in membrane chemistry that prevent drug penetration. nih.gov The development of quinoline derivatives is a key strategy to address the limitations of current antimicrobial agents, including drug resistance. researchgate.net

Antimicrobial Activity Research (Antibacterial, Antifungal, Antiprotozoal)

The quinoline scaffold is renowned for its broad-spectrum antimicrobial properties, and its derivatives have been explored for their antibacterial, antifungal, and antiprotozoal activities. researchgate.net The introduction of halogens, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and ultimately the biological activity of the quinoline molecule.

Halogenated quinolines have been shown to possess diverse pharmacological properties, and their antimicrobial potential is a primary area of investigation. researchgate.net For instance, a related compound, 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, is noted for its potential antimicrobial effects, highlighting the interest in this substitution pattern for developing new antibiotics. Furthermore, various quinoline derivatives have demonstrated activity against protozoan parasites, with 8-aminoquinolines being active against Leishmania and Trypanosoma species. nih.gov

Efficacy Against Specific Bacterial Strains and Fungi

Specific halogenated quinolines have shown significant efficacy against challenging pathogens. For example, select HQs have demonstrated potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE), a notorious cause of biofilm-associated infections. nih.gov One particular halogenated quinoline analog exhibited a minimum inhibitory concentration (MIC) of 0.59 µM against MRSE planktonic cells and a minimum biofilm eradication concentration (MBEC) of 2.35 µM. nih.gov

Table 1: Antifungal Activity of Select Pyrrolo[1,2-a]quinoline (B3350903) Derivatives against C. albicans This table is based on data for related quinoline structures, not this compound itself.

| Compound Code | Minimum Inhibitory Concentration (MIC) in µg/mL |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

| BQ-01 | 0.8 |

| BQ-03 | 0.8 |

| BQ-05 | 0.8 |

| BQ-04 | 1.6 |

| BQ-12 | 12.5 |

| Source: mdpi.com |

Mechanisms of Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.org These enzymes are essential for bacterial DNA replication, recombination, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating (unlinking) replicated chromosomes. acs.org

Quinolone antibiotics bind to the complex formed between these enzymes and DNA, stabilizing it and trapping the enzyme on the DNA. This action blocks the progression of the replication fork and leads to the generation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. acs.org While eukaryotic cells have a similar enzyme, topoisomerase II, the structural differences between the bacterial and human enzymes allow for selective toxicity. acs.org Although not explicitly demonstrated for this compound in the provided sources, its structural similarity to known fluoroquinolones suggests it likely shares this well-established mechanism of inhibiting DNA gyrase and topoisomerase IV.

Addressing Drug Resistance in Microbial Infections

The development of novel quinoline derivatives is a direct response to the escalating crisis of antimicrobial resistance. mdpi.com Bacteria can develop resistance to quinolones through several mechanisms, most commonly via mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity. nih.gov Another significant mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell. nih.gov

Research into new halogenated quinolines aims to create molecules that can overcome these resistance mechanisms. nih.gov This may involve designing compounds that bind more tightly to the mutated target enzymes or are not recognized by the efflux pumps. The ability of some HQs to eradicate persistent, metabolically dormant cells within biofilms represents a significant advantage over conventional antibiotics, which typically target actively dividing cells. nih.govresearchgate.net By targeting these tolerant cells, HQs could help prevent the recurrence of chronic infections. nih.gov The development of facilely accessible quinoline derivatives that show potency against multidrug-resistant Gram-positive strains like Clostridium difficile further underscores the promise of this chemical class in combating challenging infections. nih.gov

Antimalarial Research and Molecular Mechanisms

Quinolines are historically one of the most important classes of antimalarial drugs, with chloroquine (B1663885) and primaquine (B1584692) being cornerstone therapies for decades. nih.gov The 7-chloroquinoline moiety, present in this compound, is a well-established pharmacophore for antimalarial activity. researchgate.net Consequently, there is significant research into novel halogenated and substituted quinolines to combat drug-resistant strains of the malaria parasite, particularly Plasmodium falciparum. nih.gov

Studies on 8-aminoquinoline (B160924) derivatives have shown that they are potent against P. falciparum growth. nih.govresearchgate.net Importantly, new analogs are often more active against chloroquine-resistant clones than sensitive ones, highlighting their potential to address the challenge of resistance. nih.govresearchgate.net Structure-activity relationship studies have revealed that modifications, such as the addition of aryl groups at the 5-position of the 8-aminoquinoline scaffold, can lead to compounds with high metabolic stability and potent antimalarial activity. nih.govresearchgate.net The electronegativity of the quinoline scaffold, enhanced by halogen atoms, is considered a contributing factor to the antimalarial activity of these compounds. mdpi.com

Interaction with Ferriprotoporphyrin IX and Related Targets

A key molecular mechanism for many quinoline-based antimalarials, like chloroquine, involves the disruption of heme detoxification in the parasite. During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

Antimalarial quinolines are thought to interfere with this process. They accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to membrane damage and cell death. The steric and electronic properties of quinoline hybrids can influence their ability to stack with heme and inhibit its polymerization. mdpi.com For some quinoline-based hybrids, a loss of antiplasmodial activity has been attributed to steric hindrance that prevents the crucial face-to-face stacking of the quinoline ring with heme, thereby failing to inhibit hemozoin formation. mdpi.com This mechanism underscores the importance of the quinoline scaffold's structure in its interaction with ferriprotoporphyrin IX.

Aromaticity Levels and Antimalarial Activity Correlation

The aromaticity of quinoline derivatives has been identified as a significant descriptor of their pharmacological activity, particularly in the context of antimalarial agents. citedrive.commdpi.com Theoretical studies employing Density Functional Theory (DFT) have been used to analyze the aromatic properties of various quinoline derivatives. These studies have revealed a correlation between the level of aromaticity and the presence or absence of antimalarial properties. citedrive.commdpi.com

The quinoline ring system consists of two fused rings: a benzene-type ring and a pyridine-type ring. Research has indicated that while the aromaticity of the benzene-type ring is similar across different series of studied compounds, the aromaticity of the pyridine-type ring is notably lower in compounds that exhibit antimalarial activity. citedrive.comresearchgate.net This suggests that the properties of the pyridine-type ring are more critical for the antimalarial action of these compounds. citedrive.comresearchgate.net

The proposed mechanism of action for many quinoline-based antimalarial drugs involves the formation of a π-π complex with ferriprotoporphyrin IX (Fe(III)PPIX), a byproduct of hemoglobin digestion by the malaria parasite. citedrive.comresearchgate.net The formation of this complex is sensitive to the aromaticity of the drug molecule. researchgate.net A lower level of aromaticity in the pyridine ring may make it a more suitable agent for π-π interactions with Fe(III)PPIX. researchgate.net The less aromatic pyridine ring is considered to have a more flexible electronic structure, allowing for more favorable interactions with the target. researchgate.net

These findings suggest that aromaticity can be a useful descriptor for the initial prediction of the medical effectiveness of new quinoline derivatives. mdpi.comresearchgate.net By evaluating the aromatic properties of newly designed compounds in silico, researchers can make more informed decisions regarding their synthesis and further investigation as potential antimalarial drugs. mdpi.com

Other Emerging Biological Activities

Beyond their well-established antimalarial effects, this compound and related halogenated quinoline derivatives are being investigated for a range of other potential therapeutic applications. These emerging biological activities highlight the versatility of the quinoline scaffold in medicinal chemistry.

Neuroprotective and Antioxidant Properties

Quinoline derivatives have shown promise as neuroprotective agents due to their ability to chelate metal ions, scavenge free radicals, and inhibit key enzymes implicated in neurodegenerative diseases. nih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in the development of neurodegeneration. bohrium.com

Studies have explored the antioxidant potential of quinoline derivatives, with some compounds demonstrating the ability to scavenge free radicals through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.comnih.gov In some cases, the antioxidant efficiency of these derivatives has been found to be greater than that of the reference compound Trolox. nih.gov For instance, 5-amino-8-hydroxyquinoline has been identified as a potent antioxidant. nih.gov

The neuroprotective effects of certain quinoline derivatives are also attributed to their ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine (B1211576). nih.govresearchgate.net Inhibition of MAO-B can help to increase dopamine levels, which is beneficial in conditions like Parkinson's disease. nih.gov

Anti-inflammatory and Analgesic Effects

Several quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govnih.gov Some of these compounds have demonstrated significant analgesic activity, in some cases exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

The anti-inflammatory action of quinoline derivatives is thought to be mediated through the suppression of inflammatory mediators. tbzmed.ac.ir For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory process. tbzmed.ac.ir One such derivative demonstrated a significant reduction in paw edema in a carrageenan-induced inflammation model in mice. tbzmed.ac.ir The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the quinoline ring are crucial for their anti-inflammatory activity. researchgate.net

Enzyme Inhibition Studies (e.g., COMT, AChE, MAO-B, h-NTPDase)

The quinoline scaffold has proven to be a versatile framework for the development of inhibitors for a variety of enzymes.

Monoamine Oxidase (MAO) Inhibition: Halogenated quinoline derivatives have been investigated as potential inhibitors of MAO-A and MAO-B, enzymes that are crucial in the degradation of monoamine neurotransmitters. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov In silico docking studies have shown that some halogenated quinoline derivatives exhibit strong binding affinities to both MAO-A and MAO-B, in some cases superior to reference drugs like harmine (B1663883) and rasagiline. nih.gov

Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. mdpi.com Several novel 4-N-phenylaminoquinoline derivatives have been synthesized and shown to be dual inhibitors of both AChE and BChE. mdpi.com Kinetic analysis has revealed that some of these compounds act as mixed-type AChE inhibitors. mdpi.com

Catechol-O-methyltransferase (COMT) Inhibition: Molecular docking simulations have suggested that certain quinoline derivatives have the potential to act as inhibitors of catechol-O-methyltransferase (COMT), another key enzyme in the metabolism of dopamine. mdpi.comnih.govresearchgate.net

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: While specific studies on this compound are limited, the broader class of quinoline derivatives is being explored for its inhibitory activity against various enzymes, including h-NTPDases, which are involved in purinergic signaling.

Immunomodulatory Functions

Quinoline derivatives have also been shown to possess immunomodulatory properties. researchgate.net Some of these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This activity has been observed in various quinoline derivatives, including pyranoquinolines and triazolo-quinolines. researchgate.net Furthermore, some quinoline-based antimalarial compounds have been noted to have immune-modulating properties, which could contribute to their therapeutic effects. nih.gov

Conclusion

4-Bromo-7-chloro-8-methylquinoline represents a fascinating example of how the strategic placement of substituents on a privileged scaffold like quinoline (B57606) can lead to a molecule of significant research interest. While not a final product in itself, its value as a versatile building block in organic synthesis, particularly for the development of novel bioactive compounds, is clear. The continued exploration of the synthesis and reactivity of such halogenated quinolines will undoubtedly contribute to advancements in both medicinal chemistry and materials science, paving the way for the discovery of new molecules with the potential to address a wide range of scientific and societal needs.

Future Directions and Research Perspectives for 4 Bromo 7 Chloro 8 Methylquinoline

Rational Drug Design and Development of Next-Generation Therapeutics

The quinoline (B57606) nucleus is a well-established pharmacophore, forming the backbone of numerous approved drugs with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.netresearchgate.netnih.gov The unique electronic and steric properties conferred by the bromo, chloro, and methyl substituents on 4-bromo-7-chloro-8-methylquinoline make it a compelling candidate for rational drug design and the development of next-generation therapeutics. nih.gov

Future research will likely focus on leveraging the structural features of this compound to design potent and selective inhibitors of various biological targets. Quinoline derivatives have shown significant promise as kinase inhibitors, a critical class of drugs in oncology. nih.govresearchgate.net The development of quinoline-based kinase inhibitors that target specific signaling pathways implicated in cancer is an active area of research. researchgate.netnih.govresearchgate.net The substituents on the this compound ring can be systematically modified to optimize binding affinity and selectivity for target kinases, potentially leading to more effective and less toxic cancer therapies. researchgate.net

The exploration of this compound and its analogues as anticancer agents is a promising avenue. researchgate.net Studies on similar quinoline derivatives have demonstrated their ability to induce apoptosis, disrupt cell migration, and inhibit angiogenesis, all crucial processes in cancer progression. researchgate.net For instance, certain quinoline-chalcone derivatives have shown excellent inhibitory potency against various cancer cell lines. mdpi.com The hybridization of the this compound scaffold with other pharmacologically active moieties could lead to the development of novel anticancer agents with enhanced efficacy. nih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases, Tubulin | Quinoline scaffold is a known kinase inhibitor; halogenation can enhance binding affinity and selectivity. nih.govresearchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase, Viral Proteases | Halogenated quinolines have demonstrated broad-spectrum antimicrobial and antiviral activities. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases | The quinoline core is present in drugs targeting neurological disorders. |

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of functionalized quinolines is a cornerstone of medicinal and materials chemistry. While classical methods for quinoline synthesis exist, there is a growing emphasis on the development of novel, more efficient, and environmentally benign synthetic pathways. nih.gov Future research on this compound will undoubtedly involve the exploration of green chemistry innovations to improve its synthesis.

Sustainable synthetic methods, such as those utilizing water as a solvent, microwave-assisted reactions, and the use of recyclable catalysts, are being increasingly applied to the synthesis of quinoline derivatives. researchgate.net One-pot multicomponent reactions offer an atom-economical and efficient route to complex quinoline structures. researchgate.net The development of such methods for the regioselective synthesis of this compound and its analogues would be a significant advancement.

Recent research has highlighted the use of copper-catalyzed sustainable synthesis of quinolines from readily available starting materials under aerial conditions. researchgate.net Furthermore, metal-free protocols for the regioselective halogenation of quinoline derivatives have been established, offering an economical and environmentally friendly alternative to traditional methods. nih.gov The application and refinement of these green synthetic strategies to produce this compound will be a key focus of future research, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Classical Methods (e.g., Friedländer, Skraup) | Well-established, versatile. | Provides a foundational understanding of quinoline chemistry. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Can accelerate the synthesis of complex halogenated quinolines. |

| One-Pot Multicomponent Reactions | High atom economy, operational simplicity. | Efficiently constructs the functionalized quinoline core in a single step. researchgate.net |

| Copper-Catalyzed Dehydrogenative Coupling | Use of inexpensive and abundant metal catalyst, aerial conditions. | Offers a sustainable and cost-effective synthetic route. researchgate.net |

| Metal-Free C-H Halogenation | Avoids the use of toxic and expensive metals. | Provides a greener method for introducing the bromo and chloro substituents. nih.gov |

Advanced Materials Science Applications

The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for the development of advanced materials. Halogenated quinolines, in particular, are being explored for their potential in organic electronics and materials science. nih.gov The presence of bromine and chlorine atoms in this compound can influence its electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

The ability of quinoline derivatives to act as ligands for metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties such as luminescence, porosity, and catalytic activity. The specific substitution pattern of this compound could lead to the formation of MOFs with unique structures and functionalities.

Furthermore, the investigation of this compound in the field of corrosion inhibition is another promising avenue. Quinoline and its derivatives have been shown to be effective corrosion inhibitors for various metals due to their ability to adsorb onto the metal surface and form a protective layer. The electron-donating and withdrawing groups on the this compound ring could enhance its interaction with metal surfaces, leading to improved corrosion protection.

Systems Biology and Polypharmacology Approaches

The complexity of many diseases, such as cancer, often involves multiple biological pathways. Systems biology offers a holistic approach to understanding these complex biological systems and identifying novel drug targets. researchgate.net By analyzing the global effects of a compound on a cell or organism, researchers can gain insights into its mechanism of action and potential off-target effects.

The application of systems biology approaches to study this compound could reveal its broader biological activity profile. Techniques such as proteomics and metabolomics can be used to identify the proteins and metabolic pathways that are affected by the compound. This information can help in identifying its primary targets and also uncover potential polypharmacological effects, where a single compound interacts with multiple targets.

Polypharmacology is increasingly being recognized as a valuable strategy in drug discovery, as targeting multiple pathways can often lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net Given that many quinoline derivatives exhibit promiscuity towards various kinases, a polypharmacology approach to the development of this compound-based therapeutics could be particularly fruitful. nih.govresearchgate.net Computational modeling and screening can be employed to predict the potential targets of this compound and guide the design of analogues with desired polypharmacological profiles.

Preclinical Validation and Translational Research Challenges

The journey of a promising compound from the laboratory to the clinic is fraught with challenges. Preclinical validation is a critical step that involves assessing the efficacy, safety, and pharmacokinetic properties of a drug candidate in cellular and animal models before it can be tested in humans. For a novel compound like this compound, several translational research hurdles will need to be overcome.

One of the primary challenges in the preclinical development of quinoline derivatives is managing their potential toxicity. researchgate.net While the quinoline scaffold is present in many approved drugs, certain substitutions can lead to adverse effects. Thorough toxicological studies will be necessary to evaluate the safety profile of this compound.

Another significant challenge is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. mdpi.com Poor bioavailability, rapid metabolism, or off-target effects can hinder the development of an otherwise potent compound. researchgate.net The presence of halogen atoms in this compound can influence its metabolic stability and permeability, which will require careful evaluation.

Furthermore, the lack of predictive animal models for many human diseases can be a major obstacle in translational research. nih.gov The efficacy observed in preclinical models may not always translate to clinical success in humans. Therefore, the selection of appropriate and validated animal models will be crucial for the preclinical evaluation of this compound. Overcoming these challenges will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and clinical research to successfully translate the therapeutic potential of this compound into clinical applications.

Table 3: Key Preclinical and Translational Challenges for this compound

| Challenge | Key Considerations | Potential Mitigation Strategies |

| Toxicology and Safety Profile | Potential for off-target effects and cytotoxicity. researchgate.net | Comprehensive in vitro and in vivo toxicity studies; structure-activity relationship studies to minimize toxicity. |

| ADME Properties | Bioavailability, metabolic stability, and drug-drug interactions. mdpi.com | Formulation optimization; prodrug strategies; detailed pharmacokinetic and metabolic profiling. |

| Efficacy in Predictive Models | Lack of animal models that fully recapitulate human disease. nih.gov | Use of multiple, well-characterized preclinical models; development of patient-derived xenograft (PDX) models. |

| Drug Resistance | Potential for cancer cells to develop resistance to treatment. nih.gov | Combination therapy approaches; investigation of mechanisms of resistance. |

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-7-chloro-8-methylquinoline, and how do reaction conditions influence yield and purity?